1-Bromo-5-chloro-4-iodo-2-methoxybenzene

Description

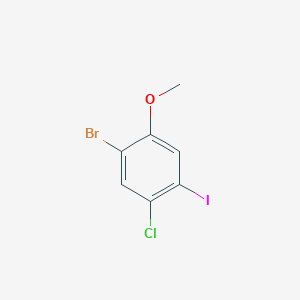

1-Bromo-5-chloro-4-iodo-2-methoxybenzene (CAS 1160574-84-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrClIO and a molecular weight of 347.38 g/mol . It features a benzene ring substituted with bromine (position 1), chlorine (position 5), iodine (position 4), and a methoxy group (position 2). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science. Its structural complexity and heavy halogen substituents make it a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings.

Properties

IUPAC Name |

1-bromo-5-chloro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMUHPZDKXNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679217 | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-84-4 | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-4-iodo-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation and methoxylation of a benzene ring. For instance, starting with a methoxybenzene, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes also focus on minimizing by-products and waste, ensuring the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-4-iodo-2-methoxybenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles, leading to substitution of one of the hydrogen atoms.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine, chlorine, and iodine makes the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride or aluminum chloride.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide or potassium hydroxide are used under conditions like liquid ammonia or high temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can lead to further halogenated or alkylated benzene derivatives, while NAS reactions can result in the substitution of halogen atoms with nucleophiles like amines or alkoxides .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Agents : Compounds with similar structures have been investigated for their potential as anticancer agents. The presence of multiple halogens can enhance biological activity by influencing pharmacokinetics and bioavailability.

- Antimicrobial Activity : Research has shown that halogenated aromatic compounds exhibit significant antimicrobial properties. Studies suggest that 1-bromo-5-chloro-4-iodo-2-methoxybenzene may serve as a lead compound for developing new antibiotics.

-

Materials Science :

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is crucial for device performance.

- Polymer Chemistry : It can act as a monomer or an additive in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.

-

Synthetic Organic Chemistry :

- Building Block for Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes, agrochemicals, and pharmaceuticals.

- Reagent in Chemical Reactions : It can be used as a reagent in various chemical transformations, such as nucleophilic substitutions and coupling reactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of halogenated benzene derivatives. The researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Organic Electronics

In research presented at the International Conference on Organic Electronics, scientists demonstrated the use of this compound in fabricating OLEDs. The devices exhibited high efficiency and stability due to the compound's favorable electronic properties. This study emphasizes its role in advancing organic semiconductor technology .

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-4-iodo-2-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. In electrophilic aromatic substitution, the electron-rich aromatic ring attacks electrophiles, forming a positively charged intermediate that is stabilized by the substituents on the ring . In nucleophilic aromatic substitution, the electron-withdrawing halogen atoms facilitate the attack of nucleophiles, leading to the displacement of the halogen atoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS 1160574-88-8)

- Molecular Formula : C₇H₅BrClIO (identical to the target compound)

- Substituent Positions : Bromine (1), chlorine (2), iodine (4), methoxy (5) .

- Key Differences :

- The methoxy group is at position 5 instead of 2.

- Chlorine occupies position 2 instead of 5.

- Impact: Altered electronic effects due to methoxy’s electron-donating nature at position 5 vs. 2.

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7)

- Molecular Formula : C₇H₆BrIO

- Substituent Positions : Bromine (4), iodine (2), methoxy (1) .

- Key Differences :

- Lacks a chlorine substituent.

- Methoxy is at position 1 instead of 2.

- Impact :

- Reduced molecular weight (312.93 g/mol vs. 347.38 g/mol).

- Lower steric complexity, making it more reactive in certain transformations.

Halogen-Substituted Analogues

1-Bromo-2-chloro-4-iodobenzene (CAS 535934-25-9)

- Molecular Formula : C₆H₃BrClI

- Substituent Positions : Bromine (1), chlorine (2), iodine (4) .

- Key Differences: No methoxy group.

- Impact :

- Lower solubility in polar solvents due to the absence of the methoxy group.

- Increased electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution.

4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)

Comparative Data Table

Key Research Findings

Synthetic Utility: The target compound’s iodine substituent enhances its reactivity in Ullmann couplings compared to non-iodinated analogues . Methoxy groups at position 2 (vs. 1 or 5) improve solubility in polar aprotic solvents like DMF or DMSO .

Hazard Profiles :

- Halogenated methoxybenzenes universally exhibit skin/eye irritation (H315/H319) and respiratory sensitization (H335) .

Regioselectivity :

- Positional isomers (e.g., 1-Bromo-2-chloro-4-iodo-5-methoxybenzene) show divergent reactivity in Suzuki couplings due to steric and electronic effects .

Biological Activity

1-Bromo-5-chloro-4-iodo-2-methoxybenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that halogenated compounds often possess enhanced ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways, which is likely applicable to this compound as well .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The halogen substituents may interact with active sites on enzymes, inhibiting their function and disrupting metabolic pathways critical for microbial survival .

- Cytokine Modulation : By inhibiting COX enzymes, the compound may modulate cytokine release, contributing to its anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers tested various halogenated phenols against a panel of bacterial and fungal pathogens. This compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Effects

A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in paw swelling induced by carrageenan, a common inflammatory agent. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Basic Research Question

- NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm in ¹H NMR). Halogens induce deshielding; iodine causes significant isotope splitting in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS will show isotopic clusters for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and I (monoisotopic at 127 amu).

- X-ray Crystallography : As demonstrated in crystallography reports (e.g., ), heavy atoms like Br and I enhance diffraction contrast, aiding structural confirmation .

How does the presence of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The compound’s halogens offer diverse sites for coupling (e.g., Suzuki, Ullmann). Bromine and iodine are more reactive than chlorine in Pd-catalyzed reactions, allowing selective functionalization. For example, iodine at the 4-position could undergo Sonogashira coupling, while bromine at the 1-position might participate in Buchwald-Hartwig amination. Evidence from benzimidazole derivatives () highlights the utility of halogenated intermediates in constructing bioactive scaffolds .

What computational methods can predict the regioselectivity of further functionalization reactions on this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can model substituent effects. For instance, electrostatic potential maps may reveal electron-deficient regions (due to halogens) and nucleophilic attack sites. Comparing activation energies for possible reaction pathways (e.g., iodination vs. chlorination) can guide experimental design. Studies on similar compounds (e.g., 1-Bromo-3-fluoro-4-iodobenzene, CAS 105931-73-5) suggest that steric effects from iodine dominate over electronic effects in directing subsequent substitutions .

In multi-step syntheses, how can this compound serve as a key intermediate for pharmaceutical agents?

Advanced Research Question

Its halogenated aromatic core is a versatile precursor for drug candidates. For example, it could undergo sequential cross-coupling to introduce heterocycles (e.g., pyrazoles or benzimidazoles, as in ) or act as a building block for kinase inhibitors. The methoxy group can later be demethylated to a hydroxyl group for further functionalization, a strategy seen in natural product derivatization .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

Halogenated aromatics often exhibit toxicity and flammability. The compound’s UN 3265 classification () indicates corrosivity, requiring storage in acid-resistant containers. Use fume hoods for reactions involving volatile intermediates, and employ personal protective equipment (PPE) to avoid dermal exposure. Waste disposal must adhere to halogen-specific regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.